![molecular formula C14H9Cl2FN2O3 B287491 Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B287491.png)
Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate, also known as DCF-MBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications.
Wissenschaftliche Forschungsanwendungen
Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate has been used in various scientific research applications, including as a fluorescent probe for detecting zinc ions in biological systems, as a fluorescent sensor for detecting hydrogen sulfide in living cells, and as a photosensitizer for photodynamic therapy of cancer.
Wirkmechanismus
The mechanism of action of Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate in its various applications is based on its ability to interact with specific targets in biological systems. For example, in the case of its use as a fluorescent probe for detecting zinc ions, Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate binds to zinc ions and undergoes a significant increase in fluorescence intensity, allowing for the detection of zinc ions in biological samples.
Biochemical and Physiological Effects
Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate has been shown to have minimal toxic effects on living cells and exhibits good biocompatibility. It has also been shown to have a high binding affinity for specific targets in biological systems, making it a promising candidate for various applications in the field of biomedicine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate in lab experiments is its high sensitivity and selectivity for specific targets. However, one of the limitations of using Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate is its relatively high cost compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate in scientific research. One potential application is in the development of new fluorescent probes for detecting other metal ions in biological systems. Another potential application is in the development of new photosensitizers for photodynamic therapy of cancer. Additionally, further research is needed to optimize the synthesis method of Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate to reduce its cost and increase its yield.
Synthesemethoden
The synthesis of Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate involves the reaction of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid with methyl 3-aminobenzoate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate.
Eigenschaften
Produktname |
Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate |
---|---|
Molekularformel |
C14H9Cl2FN2O3 |
Molekulargewicht |
343.1 g/mol |
IUPAC-Name |
methyl 3-[(2,6-dichloro-5-fluoropyridine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H9Cl2FN2O3/c1-22-14(21)7-3-2-4-8(5-7)18-13(20)9-6-10(17)12(16)19-11(9)15/h2-6H,1H3,(H,18,20) |
InChI-Schlüssel |
TZKWNTVXIOMZQC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.